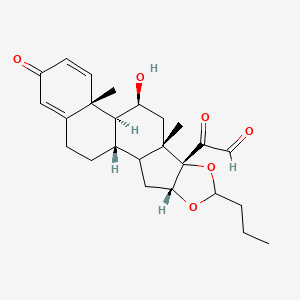

21-Dehydro Budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

21-Dehydro Budesonide is a glucocorticoid receptor agonist . It has a molecular formula of C25H32O6 and a molecular weight of 428.52 . It is used in research related to neurological drugs, neurotransmission, nociception, depression, Parkinson’s, schizophrenia, stress and anxiety, glucocorticoids, pain, and inflammation .

Synthesis Analysis

Existing preparation methods of budesonide, which 21-Dehydro Budesonide is derived from, require the utilization of corrosive acids and involve an expensive purification process . A new cost-effective continuous flow process for the synthesis of budesonide has been discussed in research . This process involves parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency .

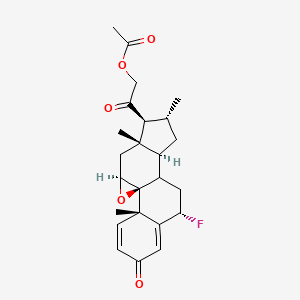

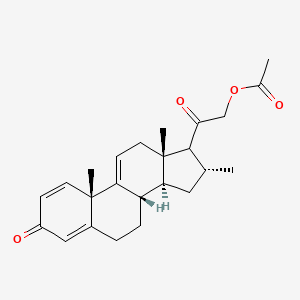

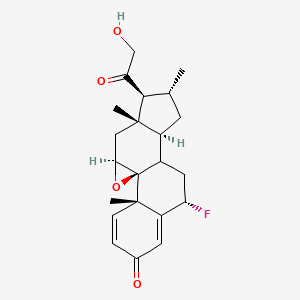

Molecular Structure Analysis

The molecular structure of 21-Dehydro Budesonide is represented by the SMILES string: CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C@@HC[C@]3(C)[C@@]2(O1)C(=O)C=O .

Physical And Chemical Properties Analysis

21-Dehydro Budesonide has a density of 1.3±0.1 g/cm³, a boiling point of 572.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 112.7±0.4 cm³, and it has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Aplicaciones Científicas De Investigación

Asthma Treatment

Budesonide is widely used in the treatment of mild-to-moderate asthma . It achieves this by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .

Inflammation Reduction

The introduction of inhaled corticosteroids (ICSs) changed over a few decades the treatment focus from bronchodilation to reduction in inflammation . This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .

Combination Therapy

With the development of the budesonide/formoterol combination inhaler (BUD/FORM), BUD contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .

COVID-19 Treatment

Budesonide is a widely available and inexpensive corticosteroid used extensively not only among people suffering from COVID-19, but also asthma and other respiratory diseases .

Electrochemical Determination

A new voltammetric method for BUD determination at renewable silver amalgam film electrode (Hg (Ag)FE) has been developed . This method is especially useful in real samples .

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Corticosteroids like budesonide have been commonly used in the treatment of COPD-associated inflammation .

Mecanismo De Acción

Target of Action

21-Dehydro Budesonide, a derivative of Budesonide, primarily targets the glucocorticoid receptors . These receptors are found in various cells in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

21-Dehydro Budesonide acts as an agonist to the glucocorticoid receptors . Upon binding, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . This results in decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit the activity of multiple immune-inflammatory and structural cells involved in disease pathobiology . In a more physiological 3D environment, it has been shown to drive cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism .

Pharmacokinetics

21-Dehydro Budesonide exhibits a high degree of metabolism. It is extensively metabolized (>90%) in the liver by CYP3A4 to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites have negligible glucocorticoid activity compared to the parent compound . The systemic availability of Budesonide is 10.7% after oral administration and 72.8% after inhalation .

Result of Action

The molecular and cellular effects of 21-Dehydro Budesonide’s action are diverse. It has been shown to reduce the mesenchymal invasive/migrating features of pancreatic ductal adenocarcinoma (PDAC) cells without affecting proliferation or survival in 2D culture settings . In a more physiological 3D environment, it strongly reduces PDAC cell proliferation . It also promotes airway epithelial barrier integrity following double-stranded RNA challenge .

Action Environment

The action, efficacy, and stability of 21-Dehydro Budesonide can be influenced by environmental factors. For instance, the 3D environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism . Furthermore, environmental exposure of budesonide resulting from patient use is expected to be negligible due to its extensive metabolism .

Safety and Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOYIKQUMWUPY-CTPKKYTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)